molecular formula C25H18N6O10 B12465150 N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)

N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)

Cat. No.: B12465150
M. Wt: 562.4 g/mol
InChI Key: FABMVQCKAKZQNV-UHFFFAOYSA-N
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Description

N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve nitration. Subsequent steps may involve the coupling of the nitrated intermediates with other aromatic compounds through reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substitution reagents: Halogens, sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE exerts its effects involves interactions with various molecular targets. The nitro groups and aromatic rings allow it to participate in electron transfer reactions and form stable complexes with proteins and other biomolecules. These interactions can modulate enzyme activity and affect cellular processes .

Properties

Molecular Formula

C25H18N6O10

Molecular Weight

562.4 g/mol

IUPAC Name

N-[2-[[2-(2,4-dinitroanilino)phenoxy]methoxy]phenyl]-2,4-dinitroaniline

InChI

InChI=1S/C25H18N6O10/c32-28(33)16-9-11-18(22(13-16)30(36)37)26-20-5-1-3-7-24(20)40-15-41-25-8-4-2-6-21(25)27-19-12-10-17(29(34)35)14-23(19)31(38)39/h1-14,26-27H,15H2

InChI Key

FABMVQCKAKZQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCOC3=CC=CC=C3NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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